molecular formula C15H15F3O6S B14042768 4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate

4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate

Cat. No.: B14042768
M. Wt: 380.3 g/mol
InChI Key: AMMYDQNUZQBDGK-UHFFFAOYSA-N
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Description

4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate: is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a trifluoromethylsulfonyl group and a pivalate ester group attached to the chromen ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoromethylsulfonyl group, potentially converting it to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethylsulfonyl group or the pivalate ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic reagents such as amines or thiols can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromen-7-one derivatives, while reduction may produce compounds with modified trifluoromethyl groups.

Scientific Research Applications

Biology: In biological research, this compound is studied for its potential bioactivity, including its interactions with various biological targets and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biochemical pathways that are relevant to diseases like cancer and inflammation.

Industry: In industrial applications, 4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate is used as an intermediate in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethylsulfonyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The chromen core may interact with various cellular pathways, potentially leading to effects on cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Uniqueness: 4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate is unique due to the presence of both the trifluoromethylsulfonyl group and the pivalate ester group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15F3O6S

Molecular Weight

380.3 g/mol

IUPAC Name

[4-(trifluoromethylsulfonyloxy)-2H-chromen-7-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C15H15F3O6S/c1-14(2,3)13(19)23-9-4-5-10-11(6-7-22-12(10)8-9)24-25(20,21)15(16,17)18/h4-6,8H,7H2,1-3H3

InChI Key

AMMYDQNUZQBDGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CCO2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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